molecular formula C22H17ClN2O3S2 B12132866 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B12132866
M. Wt: 457.0 g/mol
InChI Key: UDBRISAOWCBUQC-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic compound. It contains multiple functional groups, including a chlorophenyl group, an ethoxy group, and a thioxo group. The compound’s structure is based on a quinoline core, which is fused with a thiazole ring. This unique structure imparts a variety of chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and sulfur sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione include other quinoline and thiazole derivatives. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example:

    Quinoline derivatives: These compounds have a similar quinoline core but may lack the thiazole ring or other functional groups.

    Thiazole derivatives: These compounds contain the thiazole ring but may have different substituents or lack the quinoline core. The uniqueness of this compound lies in its combination of these two heterocyclic systems, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN2O3S2

Molecular Weight

457.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-13-ethoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C22H17ClN2O3S2/c1-4-28-13-9-14-16-19(30-25(21(16)29)12-7-5-11(23)6-8-12)22(2,3)24-17(14)15(10-13)18(26)20(24)27/h5-10H,4H2,1-3H3

InChI Key

UDBRISAOWCBUQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Cl)(C)C

Origin of Product

United States

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